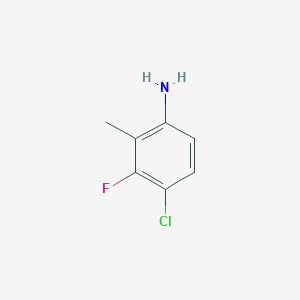

4-Chloro-3-fluoro-2-methylaniline

Description

Contextualization within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring that also bears one or more halogen atoms. rsc.org These compounds are fundamental in industrial chemistry, serving as precursors for a wide range of products, including dyes, polymers, and pharmaceuticals. echemi.comvedantu.com The presence of halogen substituents can alter the electronic properties and reactivity of the aniline (B41778) core.

The synthesis of halogenated aromatic amines often involves the catalytic hydrogenation of the corresponding halogenated nitro compounds. google.com However, this process can sometimes lead to dehalogenation as an undesired side reaction. google.com Alternative methods, such as the direct chlorination of anilines, are also employed. iucr.orgnih.gov

The reactivity of halogenated anilines in electrophilic aromatic substitution is influenced by the electron-withdrawing nature of the halogen atoms, which can make the aromatic ring less reactive. Conversely, these electron-withdrawing groups can render the compound more susceptible to nucleophilic aromatic substitution. evitachem.com

Significance as a Key Synthetic Intermediate in Advanced Organic Synthesis

4-Chloro-3-fluoro-2-methylaniline is a significant intermediate in the synthesis of more complex molecules. iucr.orgnih.gov One notable application is in the preparation of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for potent inhibitors of HIV non-nucleoside reverse transcriptase. researchgate.net

The synthesis of this compound can be achieved through a multi-step process starting from 3-fluoro-2-methylaniline (B146951). A common laboratory-scale synthesis involves the chlorination of 3-fluoro-2-methylaniline using N-chlorosuccinimide (NCS) in a polar solvent like N,N-dimethylformamide (DMF). iucr.orgnih.gov This reaction demonstrates high regioselectivity, with the chlorination occurring primarily at the para position to the amino group. iucr.orgnih.gov

Synthesis of this compound:

| Starting Material | Reagent | Product | Key Transformation |

|---|---|---|---|

| 3-Fluoro-2-methylaniline | N-chlorosuccinimide (NCS) | This compound | Electrophilic Aromatic Chlorination |

Research has also shown that during its synthesis via chlorination with NCS, this compound can co-crystallize with succinimide (B58015). iucr.orgnih.gov X-ray crystallography studies of this co-crystal have provided valuable insights into its three-dimensional structure, revealing stabilization through hydrogen bonding and π–π stacking interactions. iucr.orgnih.gov

Crystallographic Data for this compound–pyrrolidine-2,5-dione (1/1):

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Centroid-Centroid Distance (π–π stacking) | 3.4501 (8) Å |

The compound's utility extends to the synthesis of various organic compounds, including agrochemicals and materials like polymers and dyes, where its specific chemical properties contribute to the final product's desired characteristics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSBJDYIRNTFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Chloro 3 Fluoro 2 Methylaniline

Precursor-Based Synthetic Routes

The creation of 4-chloro-3-fluoro-2-methylaniline relies on several key precursor-based methodologies. These routes are designed to introduce the necessary functional groups onto an aromatic ring in a controlled manner.

Regioselective Chlorination of 3-Fluoro-2-methylaniline (B146951) using N-Chlorosuccinimide (NCS)

A primary and effective method for synthesizing this compound involves the direct chlorination of 3-fluoro-2-methylaniline. evitachem.com This reaction utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent. evitachem.comiucr.org The underlying mechanism is an electrophilic aromatic substitution, where the electron-donating properties of the amino and fluoro groups direct the incoming chlorine atom to the desired position on the aromatic ring. evitachem.com Specifically, the chlorination occurs predominantly at the para-position relative to the amino group. evitachem.comiucr.org

The reaction of 3-fluoro-2-methylaniline with NCS in a suitable polar solvent yields the main product, this compound, with a significant regioselectivity over the ortho isomer. iucr.org This high degree of selectivity is crucial for obtaining a pure product and simplifying downstream purification processes. The product has been found to cocrystallize with succinimide (B58015), a byproduct of the reaction. iucr.org

Nitration and Subsequent Reduction Pathways from Halogenated Toluenes

An alternative synthetic strategy begins with halogenated toluenes. This multi-step process involves introducing a nitro group onto the aromatic ring, followed by its reduction to an amine. For instance, a suitable chlorofluorotoluene can be subjected to nitration using a mixture of nitric acid and sulfuric acid. youtube.com This electrophilic aromatic substitution introduces a nitro group onto the ring.

Following nitration, the resulting nitro compound is then reduced to the corresponding aniline (B41778). This reduction can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H2/Pd-C) or by using metals in acidic media, such as iron in the presence of hydrochloric acid (Fe/HCl). youtube.com The choice of reducing agent can be critical for achieving high yields and avoiding unwanted side reactions. This pathway offers a versatile approach, as the starting halogenated toluene (B28343) can be varied to produce different substituted anilines.

A specific example of this pathway involves the synthesis of 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene (B33196) starting from o-nitro-p-toluidine through a series of reactions including diazotization, Sandmeyer reaction, reduction, and the Schiemann reaction. researchgate.net

Halogenation and Amination Strategies for Methyl-Substituted Aniline Precursors

This approach involves modifying existing methyl-substituted anilines through halogenation and amination reactions. For example, o-toluidine (B26562) can undergo ring chlorination to produce 4-chloro-2-methylaniline. nih.gov The conditions for this halogenation must be carefully controlled to achieve the desired regioselectivity. The methyl group on the aniline ring directs incoming electrophiles, influencing the position of the new substituent. libretexts.org

Another strategy involves the amination of a halogenated methylbenzene. This can be accomplished through methods like the Ullmann condensation, where a halogenated aromatic compound is heated with an amine source, such as aqueous ammonia, in the presence of a copper catalyst. acs.org These strategies provide flexibility in the synthesis, allowing for the construction of the target molecule from different starting points.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is paramount. Key factors include the choice of solvent and precise temperature control.

Influence of Solvent Systems on Reaction Outcome

The solvent system plays a crucial role in the regioselective chlorination of 3-fluoro-2-methylaniline with NCS. Polar aprotic solvents are particularly effective in facilitating this reaction.

| Solvent System | Precursor | Reagent | Outcome |

| N,N-Dimethylformamide (DMF) | 3-Fluoro-2-methylaniline | N-Chlorosuccinimide (NCS) | Major regioisomer is this compound (10-fold excess over ortho isomer). iucr.org |

| N,N-Dimethylacetamide (DMA) | 3-Fluoro-2-methylaniline | N-Chlorosuccinimide (NCS) | Promotes para-chlorination, yielding the desired product as the primary regioisomer. iucr.org |

| 1-Methyl-2-pyrrolidinone (NMP) | 3-Fluoro-2-methylaniline | N-Chlorosuccinimide (NCS) | Facilitates the formation of this compound as the main product. iucr.org |

Temperature Control and Impact on Regioisomeric Purity

Temperature is a critical parameter that directly affects the regioselectivity of the chlorination reaction. rsc.org Maintaining optimal temperature is essential for maximizing the yield of the desired isomer and minimizing the formation of unwanted byproducts.

In the synthesis involving the chlorination of 3-fluoro-2-methylaniline with NCS, the reaction is typically initiated at a low temperature, such as 0–5°C. iucr.org The reaction mixture is then allowed to warm to room temperature over an extended period. iucr.org This gradual increase in temperature helps to control the reaction rate and prevent the formation of undesired isomers that might be favored at higher temperatures. Precise temperature control is therefore a key factor in achieving high regioisomeric purity. rsc.org For other halogenation reactions, temperature has also been shown to be a critical factor, with lower temperatures sometimes leading to a loss of regiocontrol. rsc.org

Catalytic Hydrogenation Processes for Nitro Group Reduction

The most prevalent route to synthesizing this compound is through the reduction of its nitro precursor, 4-chloro-3-fluoro-2-methyl-1-nitrobenzene. Catalytic hydrogenation stands out as a primary method for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants. wipo.int This process typically involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel. commonorganicchemistry.com The choice of catalyst is critical. While Pd/C is highly effective for nitro reductions, it carries a significant risk of causing dehalogenation—the undesired removal of the chlorine atom from the aromatic ring. commonorganicchemistry.comnih.gov To circumvent this issue, Raney nickel is often a preferred alternative for substrates containing chloro, bromo, or iodo substituents. commonorganicchemistry.com

A significant challenge in the hydrogenation of halogenated nitrobenzenes is preventing this dehalogenation. google.com Research has shown that conducting the hydrogenation in an acidic catalytic medium can effectively inhibit the removal of chloro and fluoro substituents. google.com Another critical aspect is the potential formation of unstable hydroxylamine (B1172632) intermediates, which can lead to impurities like azo or azoxy compounds. google.commt.com The addition of catalytic amounts of specific compounds, such as vanadium compounds, has been shown to prevent the accumulation of these hydroxylamines, resulting in a purer final product and a faster reaction rate. google.com

The process involves complex mechanisms where hydrogen acts as both the reductant and the hydrogen donor. mdpi.com The selectivity of the reaction is highly dependent on parameters such as the catalyst type, catalyst concentration, solvent, temperature, and pressure. researchgate.net

Table 1: Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Key Characteristics | Considerations |

|---|---|---|

| Palladium on Carbon (Pd/C) | Highly active and common for nitro reductions. commonorganicchemistry.com | High risk of dehalogenation, especially with chloro-aromatics. commonorganicchemistry.comnih.gov |

| Raney Nickel | Effective for nitro reduction while minimizing dehalogenation of aromatic chlorides. commonorganicchemistry.com | Often used as an alternative to Pd/C for halogenated substrates. |

| Platinum Catalysts | Used in industrial preparations for the hydrogenation of related chloro-nitro compounds. wipo.int | Can be used under specific temperature and pressure controls. wipo.int |

| Iron (Fe) in Acid | A classic, non-catalytic method providing a mild reduction. commonorganicchemistry.comprepchem.com | Generates significant iron sludge, posing environmental concerns. wipo.int |

Industrial Production Methods and Efficiency Considerations

On an industrial scale, the synthesis of this compound prioritizes cost-effectiveness, yield, safety, and environmental impact. The shift from classical reduction methods, such as using iron powder or sodium sulfide, to catalytic hydrogenation represents a significant advancement in industrial efficiency and sustainability. wipo.int Older methods, while effective, generate large quantities of waste, such as iron sludge, which presents disposal challenges and environmental pollution risks. wipo.int

Modern industrial production typically employs catalytic hydrogenation in a batch or continuous process. google.com A typical process involves charging a reaction kettle with the starting material (4-chloro-3-fluoro-2-methyl-1-nitrobenzene), a solvent, and a catalyst such as a platinum-based catalyst. wipo.int The reaction is then carried out under controlled temperature and pressure with the introduction of hydrogen gas. For instance, a patented method for a similar compound, 4-chloro-3-methylaniline, specifies reaction temperatures between 85-120°C and pressures of 0.7-1.2 MPa. wipo.int The primary byproduct of this reaction is water, making it a much cleaner process than older alternatives. wipo.int

Efficiency in industrial settings is enhanced by strategies that improve product purity and reaction speed. As mentioned previously, the use of additives like vanadium compounds in conjunction with noble metal, nickel, or cobalt catalysts can be crucial. google.com This approach prevents the formation of hydroxylamine intermediates and subsequent azo/azoxy byproducts, ensuring a higher quality product and accelerating the final phase of the hydrogenation. google.com The optimization of reaction parameters, including temperature (often in the range of 20 - 200°C) and pressure (from 1x10⁵ to 2x10⁷ Pa), is essential for maximizing throughput and ensuring process safety. google.commt.com

Table 2: Comparison of Industrial Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | Nitroaromatic, H₂, Catalyst (e.g., Pt, Ni, Co). wipo.intgoogle.com | High efficiency, clean (water is the main byproduct), less waste. wipo.int | Requires pressure vessels, catalyst cost, risk of dehalogenation. google.commt.com |

| Iron/Acid Reduction | Nitroaromatic, Iron powder, Acid (e.g., HCl). commonorganicchemistry.comprepchem.comprepchem.com | Inexpensive reagents, effective reduction. prepchem.com | Generates large volumes of iron sludge, environmental pollution. wipo.int |

Emerging Synthetic Strategies for Functionalized Fluoroanilines

The field of chemical synthesis is continually evolving, with a focus on developing more selective, efficient, and environmentally benign methods. For functionalized fluoroanilines like this compound, several emerging strategies hold promise.

One innovative approach is the concept of "electrochemical hydrogenation," which decouples hydrogen oxidation from the nitro group reduction. nih.gov A recently developed hybrid bio-chemo catalyst, comprising a hydrogenase enzyme on a carbon support, utilizes H₂ at atmospheric pressure to reduce nitroarenes. nih.gov This system operates via a coupled redox mechanism, avoiding the need for precious metal catalysts like palladium and thereby circumventing common side reactions such as dehalogenation, making it highly selective for the nitro group. nih.gov

Another area of development involves modern cross-coupling reactions. While typically used to form carbon-nitrogen bonds to an existing aniline, methods like the Buchwald-Hartwig amination are being explored for the synthesis of complex and functionalized aniline derivatives. ossila.com These palladium-catalyzed reactions could offer alternative pathways to construct highly substituted fluoroanilines from appropriate precursors.

Furthermore, new catalytic systems are constantly being investigated to improve upon traditional hydrogenation. This includes the development of catalysts based on more abundant first-row transition metals and organocatalysts, which aim to enhance functional group tolerance and reduce reliance on precious metals. nih.gov These advancements are paving the way for the next generation of synthetic routes to important chemical intermediates like this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloro 3 Fluoro 2 Methylaniline

Electronic Effects of Halogen and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 4-chloro-3-fluoro-2-methylaniline is intricately governed by the electronic effects of its substituents: the chloro, fluoro, and methyl groups, in addition to the amino group. The amino group is a potent activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity. evitachem.com Conversely, the halogen atoms, chlorine and fluorine, are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS) Tendencies

Despite the deactivating effect of the halogen substituents, this compound can still undergo electrophilic aromatic substitution (EAS) reactions, albeit under potentially more forcing conditions. evitachem.com The directing influence of the substituents plays a crucial role in determining the regioselectivity of these reactions. The powerful ortho-, para-directing amino group, along with the ortho-, para-directing methyl group, will strongly influence the position of incoming electrophiles.

For instance, the chlorination of 3-fluoro-2-methylaniline (B146951) using N-chlorosuccinimide (NCS) in a polar solvent like N,N-dimethylformamide (DMF) yields this compound as the major regioisomer with a 10:1 selectivity over the ortho isomer. This indicates a strong directing effect towards the position para to the amino group. Similarly, bromination of this compound with N-bromosuccinimide (NBS) in acetonitrile (B52724) results in the formation of 6-bromo-4-chloro-3-fluoro-2-methylaniline. google.comgoogleapis.com

Nucleophilic Aromatic Substitution (NAS) Susceptibility of Halogen Atoms

The presence of the electron-withdrawing chloro and fluoro groups makes the aromatic ring of this compound more susceptible to nucleophilic aromatic substitution (NAS). evitachem.com In these reactions, a nucleophile can displace one of the halogen atoms. The electron-withdrawing nature of the substituents helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. This increased susceptibility to NAS makes the compound a useful precursor for synthesizing molecules where the halogen atoms are replaced by other functional groups. google.com

Cross-Coupling Reactions Involving this compound

This compound is a valuable substrate for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols and Yield Challenges

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for creating biaryl structures. While this compound can participate in Suzuki-Miyaura couplings, challenges in achieving high yields can arise. Discrepancies in reported yields, sometimes ranging from 40-75%, can be attributed to several factors, including the specific reaction conditions, the nature of the boronic acid or ester, and the catalyst system employed.

For example, the Suzuki reaction of (4-chloro-3-fluoro-2-hydroxy-6-methylphenyl)boronic acid with a brominated heterocyclic partner, using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base, resulted in a modest 13% yield of the desired coupled product. google.com This highlights the need for careful optimization of reaction parameters to overcome yield challenges.

Role of Palladium Catalysts and Ligand Systems

The choice of the palladium catalyst and the accompanying ligand system is critical for the success of Suzuki-Miyaura and other cross-coupling reactions involving halogenated anilines like this compound. Different palladium sources, such as Pd(OAc)2, and various phosphine-based ligands, like SPhos, can significantly influence the reaction's efficiency and selectivity. The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation. The development of more efficient and robust catalyst systems remains an active area of research to improve the outcomes of cross-coupling reactions with challenging substrates.

Amination Reactions with Heterocyclic Systems

This compound can be utilized in amination reactions to construct larger, more complex molecules containing heterocyclic systems. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. For instance, it can serve as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines and triazolo[4,5-d]pyrimidin-7(6H)-ones. asianpubs.orgnih.gov

The general synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclocondensation of functionalized pyrazoles with various electrophiles and nucleophiles. asianpubs.org Similarly, the synthesis of fused triazole systems can be achieved through various cyclization strategies. organic-chemistry.org The amino group of this compound can act as a nucleophile, attacking an electrophilic center on a heterocyclic precursor to form a new carbon-nitrogen bond, leading to the desired fused ring system.

Below is a table summarizing some of the reactions discussed:

| Reaction Type | Reactants | Product |

| Electrophilic Aromatic Substitution (Chlorination) | 3-fluoro-2-methylaniline, N-chlorosuccinimide (NCS) | This compound |

| Electrophilic Aromatic Substitution (Bromination) | This compound, N-bromosuccinimide (NBS) | 6-bromo-4-chloro-3-fluoro-2-methylaniline google.comgoogleapis.com |

| Suzuki-Miyaura Coupling | (4-chloro-3-fluoro-2-hydroxy-6-methylphenyl)boronic acid, brominated heterocycle | Coupled biaryl product google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Fluoro 2 Methylaniline and Its Co Crystals

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been instrumental in determining the solid-state structure of 4-Chloro-3-fluoro-2-methylaniline, particularly in its co-crystallized form. iucr.orgnih.govnih.gov This technique offers definitive proof of the compound's regiochemistry, which arises from the chlorination of 3-fluoro-2-methylaniline (B146951). iucr.orgnih.govresearchgate.net

During its synthesis via the chlorination of 3-fluoro-2-methylaniline with N-chlorosuccinimide, this compound was found to co-crystallize with succinimide (B58015) (also known as pyrrolidine-2,5-dione) in a 1:1 ratio. iucr.orgevitachem.com This co-crystallization was an unexpected outcome that provided a stable crystalline material suitable for X-ray diffraction analysis. iucr.org The formation of this co-crystal is a crucial aspect of its solid-state chemistry, influencing its physical properties and stability. evitachem.com

The crystal structure of the co-crystal is significantly stabilized by a network of intermolecular forces. iucr.orgnih.govnih.gov Prominent among these are N—H⋯O hydrogen bonds formed between the amino group of the this compound molecule and the carbonyl oxygen of the succinimide molecule. iucr.orgevitachem.com These hydrogen bonds create discrete, centrosymmetric four-component clusters within the crystal lattice. iucr.org

The co-crystal of this compound and succinimide has been characterized as belonging to the triclinic crystal system with the space group P-1. iucr.org Detailed crystallographic data obtained at a temperature of 120 K are presented below. iucr.org

Crystallographic Data for this compound–Succinimide Co-crystal iucr.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3853 (2) |

| b (Å) | 7.4390 (2) |

| c (Å) | 11.5571 (4) |

| α (°) | 73.1036 (13) |

| β (°) | 85.9336 (12) |

| γ (°) | 71.3703 (14) |

| Volume (ų) | 575.53 (3) |

| Z | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the molecular structure of this compound in solution, complementing the solid-state data from X-ray crystallography.

The ¹H NMR spectrum of the co-crystal, recorded in deuterated acetonitrile (B52724), reveals distinct signals for the different types of protons present in the molecule. nih.gov The methyl protons (CH₃) appear as a doublet at approximately 2.04 ppm with a small coupling constant (J = 2.0 Hz). nih.gov The amine protons (NH₂) present as a broad singlet at 4.32 ppm. nih.gov The aromatic protons show characteristic splitting patterns: a doublet of doublets at 6.46 ppm (J = 8.6 Hz, 0.8 Hz) and an apparent triplet at 7.00 ppm (J = 8.6 Hz), corresponding to the protons on the benzene (B151609) ring. nih.gov The succinimide protons appear as a singlet at 2.62 ppm for the CH₂CH₂ group and a broad singlet at 8.83 ppm for the NH proton. nih.gov

¹H NMR Data for this compound–Succinimide Co-crystal nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.04 | d | 2.0 | CH₃ |

| 2.62 | s | CH₂CH₂ (Succinimide) | |

| 4.32 | br s | NH₂ | |

| 6.46 | dd | 8.6, 0.8 | Aromatic H |

| 7.00 | app t | 8.6 | Aromatic H |

| 8.83 | br s | NH (Succinimide) |

The ¹³C NMR spectrum provides further structural confirmation and illustrates the effect of the fluorine substituent. nih.gov The carbon of the methyl group shows signals around 9.12 and 9.18 ppm. nih.gov A notable feature is the splitting of carbon signals due to coupling with the adjacent fluorine atom (C-F coupling). This is observed for the carbons of the aromatic ring. For instance, the signals for C-2 appear as a doublet at 107.99 and 108.19 ppm, and the signal for C-4 is also split (111.34, 111.37 ppm). nih.gov The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms, as well as the carbon bearing the amino group, exhibit distinct chemical shifts. nih.gov The carbonyl carbons of the succinimide co-former are observed at 179.33 ppm. nih.gov

Selected ¹³C NMR Data for this compound–Succinimide Co-crystal nih.gov

| Chemical Shift (δ) ppm | Assignment (Crystallographic Numbering) |

| 9.12, 9.18 | CH₃ |

| 30.26 | CH₂CH₂ (Succinimide) |

| 107.99, 108.19 | C-2 |

| 111.16 | C-6 |

| 111.34, 111.37 | C-4 |

| 127.97, 127.98 | C-3 |

| 147.76, 147.82 | C-5 |

| 156.09, 158.47 | C-1 |

| 179.33 | C=O (Succinimide) |

Infrared (IR) and FT-Raman Spectroscopy for Vibrational Analysis

Assignment of Characteristic Functional Group Vibrations (e.g., C-Cl stretch, N-H stretch)

The vibrational spectrum of this compound is complex, but key functional group vibrations can be assigned to distinct regions of the spectrum. These assignments are typically confirmed and refined using computational methods.

N-H Vibrations: The amino group (–NH₂) gives rise to characteristic stretching vibrations. Typically, two bands are observed: the asymmetric stretching mode (νₐₛ N-H) at a higher wavenumber and the symmetric stretching mode (νₛ N-H) at a lower wavenumber. For substituted anilines, these are generally found in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. Scissoring (bending) vibrations of the N-H group are expected around 1600-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is highly dependent on the substitution pattern of the benzene ring. For chloro-substituted aromatic compounds, this stretching mode is typically observed in the range of 550-850 cm⁻¹. researchgate.net In similar molecules like 4-chloro-2-methylaniline, the C-Cl stretch has been identified experimentally and computationally. researchgate.net

C-F Stretching: The carbon-fluorine (C-F) bond generally produces a strong absorption in the IR spectrum in the region of 1000-1400 cm⁻¹. Its exact position is influenced by coupling with other vibrations.

Methyl Group Vibrations: The methyl (–CH₃) group will show symmetric and asymmetric stretching vibrations typically between 2850 cm⁻¹ and 3000 cm⁻¹. Bending vibrations for the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

The table below provides a hypothetical, yet representative, list of expected vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

| Asymmetric N-H Stretch | 3400 - 3500 | Amino (NH₂) |

| Symmetric N-H Stretch | 3300 - 3400 | Amino (NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| N-H Scissoring | 1600 - 1650 | Amino (NH₂) |

| C=C Ring Stretch | 1400 - 1600 | Phenyl Ring |

| C-F Stretch | 1000 - 1400 | Fluoro |

| C-Cl Stretch | 550 - 850 | Chloro |

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides indispensable tools for understanding molecular properties where experimental data is scarce. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to model the geometric and electronic properties of molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Calculations for Optimized Geometries

To predict the most stable three-dimensional arrangement of atoms in this compound, its geometry is optimized using quantum chemical calculations. Both Ab Initio (such as Hartree-Fock, HF) and DFT (such as B3LYP) methods, paired with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose. nih.govresearchgate.netglobalresearchonline.net These calculations solve the Schrödinger equation to find the lowest energy conformation of the molecule.

The output of these calculations includes precise predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on related molecules like 4-chloro-2-bromoaniline have shown excellent agreement between geometric parameters calculated via the B3LYP/6-311++G(d,p) level of theory and experimental values. globalresearchonline.net Similar calculations for this compound would yield a detailed picture of its structure.

The table below illustrates the type of data obtained from such calculations, with placeholder values representing typical bond lengths and angles for substituted benzenes.

| Geometric Parameter | Predicted Value (DFT/B3LYP) |

| C-N Bond Length | ~1.40 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-F Bond Length | ~1.36 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-N-H Bond Angle | ~112° |

| C-C-Cl Bond Angle | ~120° |

| C-C-F Bond Angle | ~120° |

Prediction of Reactive Sites via Fukui Indices

Fukui functions are a conceptual tool derived from DFT that help in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

ƒ⁺(r): Predicts the site for a nucleophilic attack (where an electron is added).

ƒ⁻(r): Predicts the site for an electrophilic attack (where an electron is removed).

ƒ⁰(r): Predicts the site for a radical attack .

For this compound, the amino (–NH₂) and methyl (–CH₃) groups are electron-donating, while the chloro (–Cl) and fluoro (–F) groups are electron-withdrawing. This electronic landscape dictates the reactivity. Calculations would likely show that the carbon atoms on the aromatic ring are the most probable sites for electrophilic attack, with the Fukui function ƒ⁻(r) being highest at the positions ortho and para to the strongly activating amino group, though moderated by the other substituents. Conversely, nucleophilic attacks would be directed towards atoms where ƒ⁺(r) is maximized. Such analyses are crucial for understanding the molecule's role in chemical synthesis. nih.gov

Role of 4 Chloro 3 Fluoro 2 Methylaniline in Advanced Organic Synthesis and Materials Science Research

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The unique arrangement of chloro, fluoro, and methyl groups on the aniline (B41778) frame of 4-Chloro-3-fluoro-2-methylaniline provides a versatile platform for a range of chemical transformations. This makes it a sought-after building block in the synthesis of intricate organic structures. The presence of these substituents influences the reactivity of the aromatic ring and the amino group, allowing for controlled modifications and the introduction of further functionalities.

Precursor for Pharmaceutical Scaffolds and Potential Drug Candidates

This compound serves as a crucial starting material in the synthesis of various pharmaceutical scaffolds. evitachem.com Its structural features are instrumental in designing drug candidates that can interact with specific biological targets like receptors or enzymes. evitachem.com The specific substitution pattern on the aniline ring can significantly impact the biological activity of the resulting molecules.

For instance, this compound is a key intermediate in the creation of complex heterocyclic systems that form the core of many therapeutic agents. The strategic placement of the halogen and methyl groups can influence the binding affinity and selectivity of the final drug product.

Table 1: Application of this compound in Pharmaceutical Synthesis

| Target Molecule Class | Therapeutic Area | Role of this compound |

| Quinazolines | Anticancer, Antimalarial | Serves as a key building block for the quinazoline (B50416) core structure. ossila.com |

| Piperidine derivatives | Antiviral | Utilized in the synthesis of complex piperidine-containing compounds. ossila.com |

| Imidazolopiperazines | Antimalarial | A starting material for constructing the imidazolopiperazine scaffold. ossila.com |

Building Block for Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. evitachem.com It is employed in the synthesis of novel pesticides and herbicides. The specific substituents on the aromatic ring can contribute to the biological activity of the resulting agrochemicals against various pests and weeds. nbinno.comchemimpex.com A related compound, 4-Chloro-o-toluidine, has historically been used as an intermediate for the pesticide chlordimeform. wikipedia.org

Application in Advanced Materials Development

The utility of this compound extends beyond the life sciences into the realm of materials science, where its unique chemical properties are harnessed to create advanced materials with specific functionalities.

Preparation of Specialty Polymers and Dyes

This substituted aniline is used in the preparation of specialty polymers and dyes. evitachem.com Its structure can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and other desirable properties. In the synthesis of dyes, the specific auxochromic and chromophoric effects of the substituents can influence the color and fastness of the resulting products. evitachem.comchemimpex.com For example, the related compound 4-chloro-3-fluoroaniline (B146274) is used as a monomer for synthesizing fluorinated polyanilines. ossila.com

Exploration as a Ligand in Catalysis Research (e.g., Pd-mediated C–H activation)

The amino group and the aromatic ring of this compound make it a candidate for investigation as a ligand in transition metal catalysis. While specific research on its use in Pd-mediated C–H activation is not extensively documented in the provided results, the structural motifs present in the molecule are relevant to this area of research. The electronic properties of the substituted aniline can influence the catalytic activity of a metal center, and its ability to coordinate to metals like palladium is a key aspect of its potential in this field.

Consideration as a Pharmacophore in Medicinal Chemistry Design (from a structural perspective)

From a structural standpoint, the 4-chloro-3-fluoro-2-methylanilino moiety can be considered a pharmacophore in medicinal chemistry. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions in this compound can be a key element in the design of new drugs. Its unique electronic and steric properties, conferred by the halogen and methyl substituents, make it an attractive fragment for computational and synthetic chemists to incorporate into novel drug candidates. acs.org

Broader Research Context of Halogenated Anilines: Environmental and Biosynthetic Perspectives

Environmental Presence and Degradation of Halogenated Anilines

The release of halogenated anilines into the environment occurs through various channels, including industrial wastewater discharges, agricultural runoff from the degradation of pesticides, and accidental spills. nih.govcrimsonpublishers.com Once in the environment, their persistence and potential for bioaccumulation in the food chain pose risks to ecosystems and human health. crimsonpublishers.comnih.gov The environmental fate of these compounds is largely determined by microbial activity, which is the primary means of their natural attenuation.

Microorganisms have evolved sophisticated enzymatic systems to break down a wide variety of environmental pollutants, including halogenated anilines. nih.gov The degradation process typically involves converting the stable aromatic ring into a more easily degradable aliphatic compound.

The initial step in the aerobic degradation of monochloroanilines is often an oxidative deamination catalyzed by an enzyme called aniline (B41778) dioxygenase . This enzyme converts the chloroaniline into a corresponding chlorocatechol . nih.gov From this point, the degradation can proceed via two main routes:

Ortho-cleavage pathway : The chlorocatechol ring is cleaved between the two hydroxyl groups. Most bacteria that degrade chloroaniline utilize this pathway. nih.gov For example, Pseudomonas acidovorans CA50 has been shown to mineralize 2-chloroaniline (B154045) through a modified ortho-cleavage pathway. nih.gov

Meta-cleavage pathway : The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

In both pathways, the initial ring cleavage results in intermediates that are further processed through central metabolic pathways, such as the TCA cycle. mdpi.com

Anaerobic degradation pathways also exist. For instance, the bacterium Desulfatiglans anilini can degrade aniline by first carboxylating it to 4-aminobenzoate, a process involving an intermediate called phenylphosphoamidate. osti.gov While this specific study focused on aniline, it highlights the diverse metabolic strategies bacteria employ to break down these aromatic amines under different environmental conditions.

A bacterial consortium isolated from industrial wastewater demonstrated the ability to use aniline as its sole source of carbon and nitrogen, degrading it effectively at concentrations up to 500 mg/L. nih.gov Analysis of the degradation by Rhodococcus sp. strain DH-2 identified catechol and cis,cis-muconic acid as intermediates, confirming the operation of the catechol pathway. mdpi.com

The biodegradation of halogenated anilines is not always straightforward. Several factors can influence their persistence and resistance to microbial attack.

Halogen Presence and Position : The presence, number, and position of halogen substituents on the aniline ring are critical factors affecting its degradability. nih.gov Halogen atoms are strongly electron-withdrawing, which can make the aromatic ring less susceptible to electrophilic attack by oxygenase enzymes—the first step in many degradation pathways. nih.gov This inherent stability contributes to the recalcitrance of many halogenated organic compounds. nih.gov Furthermore, the size and position of the halogen can create steric hindrance, physically blocking the active site of the degradative enzymes. nih.gov

Environmental Conditions : Factors such as pH, temperature, and the presence of other chemicals can significantly impact degradation rates. For example, the optimal pH and temperature for aniline degradation by a specific bacterial consortium were found to be 7.0 and 30°C, respectively. nih.gov The Rhodococcus sp. DH-2 strain showed optimal degradation at a pH of 8.0 and a temperature of 35°C. mdpi.com

Presence of Inhibitors : The presence of heavy metal ions, which are often co-contaminants in industrial wastewater, can inhibit the growth of degrading bacteria and their enzymatic activity. nih.gov Ions such as Co2+, Zn2+, Ni2+, Mn2+, and Cu2+ have been shown to have an inhibitory effect on aniline degradation. nih.gov

Recent Discoveries of Halogenated Anilines as Natural Products

For a long time, halogenated anilines such as 2,4,6-trichloroaniline (B165571) were considered exclusively synthetic pollutants. However, recent research has overturned this assumption, revealing that these compounds are also part of nature's chemical inventory.

Groundbreaking studies have confirmed that a marine biofilm-forming microalga can biosynthesize a range of halogenated anilines. nih.govrsc.org These include 2,4,6-trichloroaniline , 2,4,6-tribromoaniline , and mixed bromochloro derivatives. nih.govrsc.org This discovery is significant as it identifies a natural source for compounds previously thought to be only anthropogenic pollutants.

The biosynthesis of these compounds represents a novel class of halogenated natural products. nih.gov Marine environments are rich in chloride and bromide ions, and many marine organisms, particularly algae, have evolved enzymes called haloperoxidases that can incorporate these halogens into organic molecules. nih.gov The production of such a diverse array of halogenated compounds by a single microalga highlights the complex metabolic capabilities within marine microbial communities. nih.govnih.gov

The natural production of halogenated compounds by marine organisms is not a random occurrence; these metabolites often play crucial roles in the organism's survival and interaction with its environment. nih.gov

Chemical Defense : Many halogenated metabolites act as a defense mechanism against predators, herbivores, and pathogens. nih.gov Halogenation can increase the toxicity or deterrence of a compound, protecting the producing organism.

Antifouling Agents : Competition for space is intense in marine environments, especially on surfaces. Some organisms release chemicals to prevent others from settling and growing on them, a process known as antifouling. Halogenated metabolites have been identified as potent antifouling agents. nih.gov

Q & A

Q. What are the optimized laboratory-scale synthesis methods for 4-chloro-3-fluoro-2-methylaniline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and amination of a methyl-substituted aniline precursor. For example, selective chlorination and fluorination can be achieved using reagents like and under controlled temperatures (40–60°C) to minimize side reactions . Reaction optimization includes:

- Temperature control : Higher temperatures (>80°C) risk dehalogenation or ring degradation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and regioselectivity.

- Catalysts : Lewis acids (e.g., AlCl) improve halogenation efficiency but require careful quenching to avoid by-products .

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC-UV/Vis : Quantifies purity by resolving peaks for the target compound and impurities (e.g., unreacted precursors) .

- NMR spectroscopy : - and -NMR confirm substituent positions and absence of tautomeric forms. For example, the fluorine substituent at C3 produces a distinct shift at ~-110 ppm .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry (e.g., C-Cl vs. C-F positions) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Light sensitivity : Halogenated anilines degrade under UV light; store in amber glass vials.

- Oxidative degradation : Air exposure leads to nitroso by-products; use inert gas (N/Ar) purging in storage containers .

- Temperature : Stable at 4°C for >6 months; avoid freezing to prevent crystallization-induced stress .

Advanced Research Questions

Q. How does the electronic effect of chloro-fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing Cl (C4) and F (C3) substituents activate the aromatic ring toward electrophilic attack but deactivate it for nucleophilic substitution. Computational studies (DFT) show:

- Hammett constants : σ (Cl) = +0.37, σ (F) = +0.06, indicating meta-directing effects for Cl and para-directing for F .

- Nucleophilic substitution : Fluorine’s strong electronegativity stabilizes transition states in SNAr reactions at C3, but steric hindrance from the methyl group (C2) reduces accessibility .

Methodological tip: Use bulky leaving groups (e.g., triflate) to enhance regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in enzyme inhibition assays (e.g., kinase vs. phosphatase targets) often arise from:

- Solvent-dependent conformation : DMSO may induce aggregation artifacts; validate activity in aqueous buffers with <1% co-solvent .

- Orthogonal assays : Combine fluorescence polarization (binding affinity) with SPR (kinetic parameters) to distinguish true inhibitors from nonspecific binders .

Case study: A derivative showed IC = 2 µM in a fluorogenic assay but no activity in a radiometric assay due to fluorescence quenching .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound derivatives?

- QSAR models : Use descriptors like logP (ClogP = 2.8), polar surface area (PSA = 45 Å), and H-bond donors (1) to predict bioavailability .

- Molecular dynamics (MD) : Simulate solvation dynamics in water/octanol systems to refine partition coefficients .

- Docking studies : Rigid vs. flexible docking protocols (e.g., AutoDock Vina vs. Glide) yield different binding poses for fluorine-containing analogs .

Q. How do steric effects from the methyl group (C2) impact the compound’s utility in polymer or metal-organic framework (MOF) synthesis?

- Polymerization : The methyl group reduces monomer symmetry, leading to amorphous polymers with lower Tg values (e.g., 120°C vs. 150°C for unmethylated analogs) .

- MOF design : Methyl steric hindrance limits coordination sites; use mixed-linker strategies (e.g., with terephthalate) to enhance porosity .

Methodological Notes

- Data validation : Cross-reference spectral data with PubChem entries (CID: 946785-59-7) to confirm substituent assignments .

- Contradiction resolution : Replicate reported syntheses (e.g., Zhuravlev et al.’s isocyanate derivatization) to identify protocol-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.